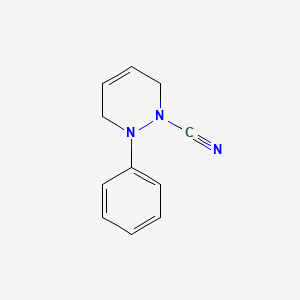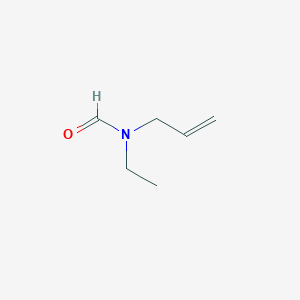
N-ethyl-N-prop-2-enylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-prop-2-enylformamide is an organic compound with the molecular formula C₆H₁₁NO. It is also known by other names such as allyl (ethyl)formamide and N-ethyl-N-(2-propenyl)formamide . This compound is characterized by the presence of an ethyl group and a prop-2-enyl group attached to the nitrogen atom of a formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-prop-2-enylformamide typically involves the reaction of ethylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of acryloyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of ethylamine with acryloyl chloride or other suitable acrylate derivatives are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-prop-2-enylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-prop-2-enylformamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-prop-2-enylformamide involves its interaction with various molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-ethylformamide: Similar structure but lacks the prop-2-enyl group.
N,N-diethylformamide: Contains two ethyl groups instead of an ethyl and a prop-2-enyl group.
N-vinylformamide: Contains a vinyl group instead of a prop-2-enyl group.
Uniqueness
N-ethyl-N-prop-2-enylformamide is unique due to the presence of both an ethyl and a prop-2-enyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
155809-48-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylformamide |
InChI |
InChI=1S/C6H11NO/c1-3-5-7(4-2)6-8/h3,6H,1,4-5H2,2H3 |
InChI Key |
MXSUPXUFGHLNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


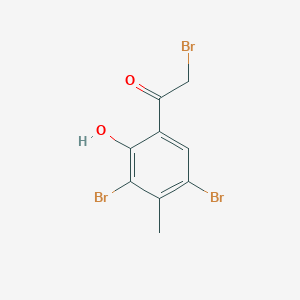
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
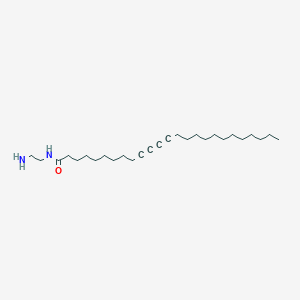
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
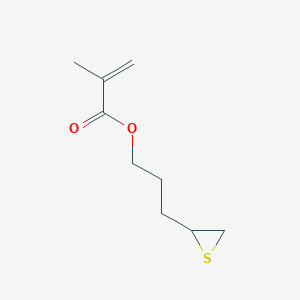
![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
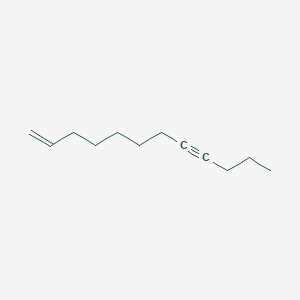
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
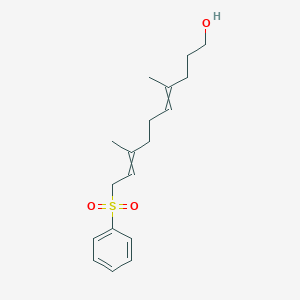
![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
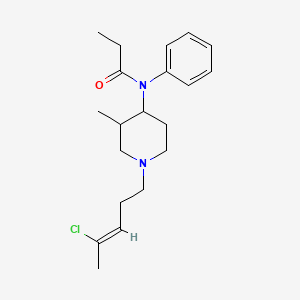
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
